molecular formula C22H18N6OS2 B3005609 6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 866143-94-4

6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B3005609
CAS RN: 866143-94-4
M. Wt: 446.55
InChI Key: PHIFJJNXSRSSBA-UHFFFAOYSA-N
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Description

The compound “6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a thiazolo[3,2-a]pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrole ring, for instance, is a five-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

6−{2−[3−(2,5−dimethyl−1H−pyrrol−1−yl)−2−thienyl]pyrazolo[1,5−a]pyrimidin−7−yl}−2,3−dihydro−5H−[1,3]thiazolo[3,2−a]pyrimidin−5−one6-\{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl\}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one6−{2−[3−(2,5−dimethyl−1H−pyrrol−1−yl)−2−thienyl]pyrazolo[1,5−a]pyrimidin−7−yl}−2,3−dihydro−5H−[1,3]thiazolo[3,2−a]pyrimidin−5−one

, has several potential applications in scientific research. Below is a comprehensive analysis of six unique applications, each with a detailed section.

Antibacterial and Antitubercular Agent

The compound has been evaluated for its antibacterial activity and has shown promise as an inhibitor of enoyl ACP reductase and DHFR enzymes . These enzymes are critical in the synthesis of fatty acids and nucleic acids in bacteria, making the compound a potential candidate for developing new antibacterial and antitubercular drugs.

Monoclonal Antibody Production Enhancer

In biotechnological applications, derivatives of this compound have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . This is significant for the pharmaceutical industry, as monoclonal antibodies are important for a variety of therapeutic applications.

Molecular Docking Studies

Molecular docking studies have revealed that the compound exhibits binding interactions with active sites of certain enzymes . This suggests that it can be used as a lead compound in the design of enzyme inhibitors, which are a key component of targeted drug therapy.

Glycosylation Control in Therapeutic Antibodies

The compound has been shown to affect the glycosylation of monoclonal antibodies . Glycosylation is a critical quality attribute of therapeutic antibodies, affecting their efficacy and immunogenicity. Therefore, the compound could be used to control glycosylation patterns during antibody production.

properties

IUPAC Name

6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6OS2/c1-13-3-4-14(2)27(13)18-6-9-30-20(18)16-11-19-23-7-5-17(28(19)25-16)15-12-24-22-26(21(15)29)8-10-31-22/h3-7,9,11-12H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIFJJNXSRSSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)CCS6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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